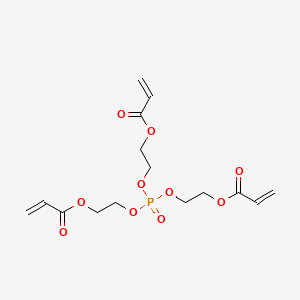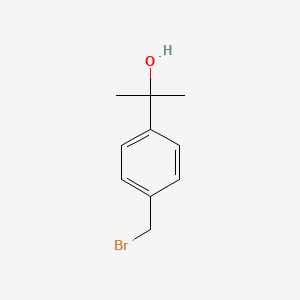
2-(4-(Bromomethyl)phenyl)propan-2-ol
Übersicht
Beschreibung
“2-(4-(Bromomethyl)phenyl)propan-2-ol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is a medicine intermediate . The molecular formula is C10H13BrO and the molecular weight is 229.11 g/mol.
Synthesis Analysis
The synthesis of similar compounds involves several steps, including dissolving sodium hydroxide in excessive methanol to react with p-chloro-tolualdehyde to obtain p-methoxy-tolualdehyde, performing chloromethylation reaction on the p-methoxy tolualdehyde and concentrated hydrochloric acid in the existence of sulfuric acid to obtain p-chloromethyl benzyl ether, performing nucleophilic reaction on the p-chloromethyl benzyl ether and the sodium cyanide to obtain p-methoxy-methyl benzyl cyanide, reacting the p-methoxy-methyl benzyl cyanide with dimethyl carbonate under high pressure in the existence of a catalyst to obtain p-methoxy-methyl benzyl iso-propionitrile, and reacting the p-methoxy-methylbenzyl sodium isopropionate with excessive concentrate sulfuric acid to generate molten salt which is reacted with hydrobromic acid to obtain a target product .Molecular Structure Analysis
The molecular structure of “2-(4-(Bromomethyl)phenyl)propan-2-ol” can be represented as CC©(O)C1=CC=C(Br)C=C1 . This structure includes a bromomethyl group attached to the phenyl group, and a propan-2-ol group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(Bromomethyl)phenyl)propan-2-ol” include a molecular weight of 229.11 g/mol. It is slightly soluble in water (1.4 g/L) at 25°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
2-(4-(Bromomethyl)phenyl)propan-2-ol is involved in the synthesis of various compounds with potential antimicrobial properties. A study by Doraswamy and Ramana (2013) explored the synthesis and characterization of substituted phenyl azetidines, which are derived from a similar compound. These synthesized compounds were screened for antimicrobial activity, indicating a potential application in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Spectroelectrochemical Properties in Phthalocyanine Synthesis
Kamiloğlu et al. (2018) conducted research on the synthesis and investigation of the spectroelectrochemical properties of phthalocyanines, which are complex organic compounds. In this study, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol, a compound similar to 2-(4-(Bromomethyl)phenyl)propan-2-ol, was synthesized and used in the creation of novel phthalocyanines. These compounds are significant in the field of electrochemical technologies due to their electron transfer properties (Kamiloğlu et al., 2018).
Application in Kinetic Resolution Processes
Shafioul and Cheong (2012) explored the lipase-catalyzed kinetic resolution of racemic mixtures of 2-phenylpropan-1-ol derivatives, which are structurally related to 2-(4-(Bromomethyl)phenyl)propan-2-ol. This process is vital for obtaining chiral building blocks used in the synthesis of natural and unnatural sesquiterpenes, which have applications in pharmaceutical and chemical industries (Shafioul & Cheong, 2012).
Lipase-Catalyzed Biodiesel Production
Modi et al. (2006) studied the use of propan-2-ol in the lipase-catalyzed production of biodiesel. This research is relevant because propan-2-ol is structurally related to 2-(4-(Bromomethyl)phenyl)propan-2-ol. The study found that using propan-2-ol as an acyl acceptor in the presence of immobilized lipase catalysts can efficiently convert various vegetable oils into biodiesel, suggesting potential industrial applications (Modi et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFXASHSMFIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

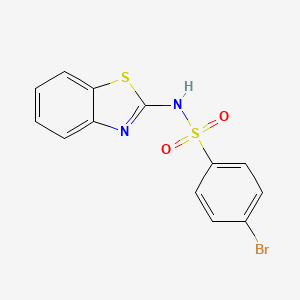
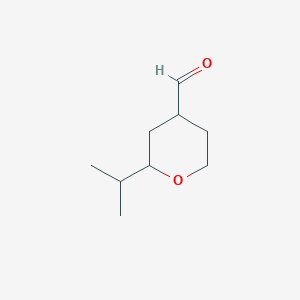
![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)
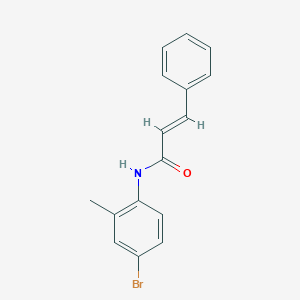
![3-(2-Oxy-ethyl)-2-[3-(3-(2-oxy-ethyl)-2-benzothiazolinylidene)-2-methyl-1-propenyl)] benzothiazolium chloride](/img/structure/B3261907.png)
![O-[(pyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B3261928.png)
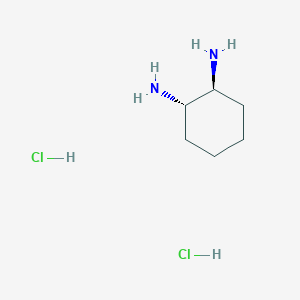



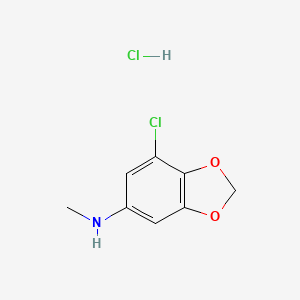
![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)
